![molecular formula C26H22FN3O4S B1230662 N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1230662.png)
N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a member of piperazines.
Scientific Research Applications
Scintillation Properties and Luminescent Dyes
Research on plastic scintillators based on polymethyl methacrylate highlights the significance of luminescent dyes in enhancing scintillation properties, optical transparency, and stability against thermal, light, and radiation damage. Compounds with structural features similar to N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide could potentially be explored for their luminescent properties and applications in the development of new scintillators (Salimgareeva & Kolesov, 2005).
Antimicrobial and Antineoplastic Agents
The study of benzoxaborole compounds for therapeutic uses underscores the versatility of boron-heterocyclic scaffolds in medicinal chemistry, leading to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. This review could serve as a template for researching compounds like N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide, exploring their potential as scaffolds for designing new antimicrobial and antineoplastic agents (Nocentini, Supuran, & Winum, 2018).
DNA Binding and Modelling for Drug Design
The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, illustrate the importance of structural motifs similar to those found in N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide for DNA binding. Research in this area could provide insights into rational drug design, especially in the context of developing drugs that target specific DNA sequences or structures (Issar & Kakkar, 2013).
Role in Neurotransmitter Receptor Binding
The exploration of arylcycloalkylamines, including phenyl piperidines and piperazines, highlights the role of these compounds in modulating neurotransmitter receptor binding, particularly D2-like receptors. This research suggests that compounds with structural features akin to N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide could be valuable in the development of new antipsychotic agents, emphasizing the potential for improving potency and selectivity at neurotransmitter receptors (Sikazwe et al., 2009).
properties
Product Name |
N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide |
---|---|
Molecular Formula |
C26H22FN3O4S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dioxonaphthalen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H22FN3O4S/c27-18-10-12-19(13-11-18)29-14-16-30(17-15-29)24-23(28-35(33,34)20-6-2-1-3-7-20)25(31)21-8-4-5-9-22(21)26(24)32/h1-13,28H,14-17H2 |
InChI Key |
MTZPSZZQVKEZFF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=O)C4=CC=CC=C4C3=O)NS(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=O)C4=CC=CC=C4C3=O)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.